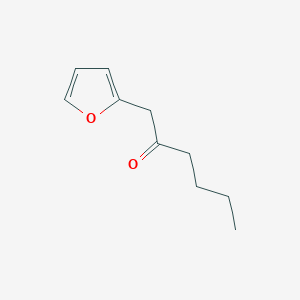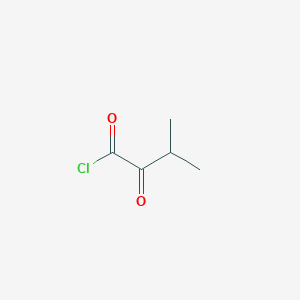![molecular formula C10H11BrClNO3S B3144365 2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide CAS No. 5510-10-1](/img/structure/B3144365.png)
2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide
描述
2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a benzene ring fused to a thiazine ring with a sulfone group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
作用机制
Target of Action
Similar compounds such as 8-nitro-4 h -benzo [ e ] [1,3]thiazin-4-ones are known to be effective anti-tuberculosis drugs .
Mode of Action
For instance, 8-Nitro-4 H -benzo [ e ] [1,3]thiazin-4-ones, which are effective anti-tuberculosis drugs, have a unique mode of action .
Biochemical Pathways
Similar compounds have been shown to have significant effects on certain biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular level .
Action Environment
Similar compounds have been studied for their stability and efficacy under various environmental conditions .
生化分析
Biochemical Properties
For instance, it has been found to exhibit activity against monoamine oxidase enzymes (MAO A and MAO B) . The nature of these interactions is likely due to the unique structure of the compound, which allows it to bind to the active sites of these enzymes and inhibit their activity .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit the activity of monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters . This inhibition is likely due to the compound’s ability to bind to the active site of these enzymes, preventing them from catalyzing their target reactions .
Dosage Effects in Animal Models
The effects of 2-Methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide vary with different dosages in animal models . At lower doses, the compound has been found to exhibit anti-diabetic activity . At higher doses, it may have toxic or adverse effects
Metabolic Pathways
It’s known that the compound interacts with monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide has several scientific research applications:
相似化合物的比较
Similar Compounds
2-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl: This compound shares a similar core structure but with different substituents, leading to variations in its biological activity.
6-chloro-4-hydroxy-2-methyl-2H-thiophene[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide: Another related compound with a different substitution pattern, affecting its chemical reactivity and applications.
Uniqueness
2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit α-glucosidase with high specificity makes it a valuable compound in antidiabetic research .
属性
IUPAC Name |
2-methyl-1,1-dioxo-3H-1λ6,2-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-10-6-8(11)7-4-2-3-5-9(7)14(10,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIFFCMMBZLKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C2=CC=CC=C2S1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3144306.png)


![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144301.png)






![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)



